N3Ac-OPhOMe: A Technical Overview of a Bioorthogonal Chemical Tool
N3Ac-OPhOMe: A Technical Overview of a Bioorthogonal Chemical Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3Ac-OPhOMe, chemically known as N-(4-methoxyphenyl)-2-azidoacetamide, is a specialized chemical reagent utilized in the field of bioorthogonal chemistry. It is not a bioactive molecule with a direct mechanism of action on biological pathways in the traditional sense. Instead, it serves as a critical tool for "click chemistry," a suite of powerful reactions that enable the specific and efficient ligation of molecules in complex biological environments. This technical guide provides a comprehensive overview of N3Ac-OPhOMe, its fundamental properties, the mechanisms of the reactions it participates in, and general protocols for its application.
Introduction to N3Ac-OPhOMe
N3Ac-OPhOMe is an azide-containing chemical probe. Its primary function lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These bioorthogonal reactions allow for the covalent labeling of target molecules that have been functionalized with a corresponding alkyne group, without interfering with native biochemical processes.
Table 1: Physicochemical Properties of N3Ac-OPhOMe
| Property | Value |
| Chemical Name | N-(4-methoxyphenyl)-2-azidoacetamide |
| Molecular Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 206.21 g/mol |
| Appearance | Solid (Varies) |
| Solubility | Soluble in organic solvents such as DMSO, DMF |
Mechanism of Action: The Role in Click Chemistry
The "mechanism of action" of N3Ac-OPhOMe is defined by its participation in click chemistry reactions. These reactions are characterized by high yields, stereospecificity, and the formation of a stable triazole linkage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry reaction. It involves the reaction of a terminal alkyne with an azide, such as the one present in N3Ac-OPhOMe, in the presence of a copper(I) catalyst. The catalyst significantly accelerates the rate of the 1,3-dipolar cycloaddition, leading to the formation of a 1,4-disubstituted 1,2,3-triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is particularly useful for in vivo applications where the toxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, which reacts with an azide in a [3+2] cycloaddition reaction without the need for a catalyst. The relief of ring strain drives the reaction forward.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, the following provides a general framework for using N3Ac-OPhOMe in a typical bioorthogonal labeling experiment.
General Protocol for CuAAC Labeling of Proteins in Cell Lysate
This protocol outlines the general steps for labeling an alkyne-modified protein in a cell lysate with N3Ac-OPhOMe.
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Preparation of Reagents:
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N3Ac-OPhOMe Stock Solution: Prepare a 10 mM stock solution in DMSO.
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Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.
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Copper(I)-stabilizing Ligand (e.g., TBTA or THPTA) Stock Solution: Prepare a 50 mM stock solution in DMSO or a DMSO/t-butanol mixture.
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Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: Prepare a 500 mM stock solution in water. This solution should be made fresh.
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Alkyne-modified Protein Lysate: Prepare cell lysate containing the protein of interest according to standard protocols.
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Labeling Reaction:
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To 50 µL of cell lysate (1-2 mg/mL), add the following reagents in order, vortexing gently after each addition:
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10 µL of N3Ac-OPhOMe stock solution (final concentration ~1.5 mM).
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10 µL of copper(II) sulfate solution (final concentration ~7 mM).
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10 µL of ligand solution (final concentration ~7 mM).
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20 µL of sodium ascorbate solution (final concentration ~140 mM).
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Incubate the reaction mixture at room temperature for 1-2 hours.
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Analysis:
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The labeled protein can be analyzed by various methods, such as SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne was used) or Western blotting with an antibody that recognizes the labeled protein or a tag conjugated to N3Ac-OPhOMe.
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Data Presentation
Table 2: Typical Parameters for Click Chemistry Reactions
| Parameter | CuAAC | SPAAC |
| Reaction Time | 30 min - 4 hours | 1 - 24 hours |
| Temperature | Room Temperature | Room Temperature to 37°C |
| Catalyst | Copper(I) | None |
| Typical Reactant Concentration | 10 µM - 1 mM | 10 µM - 1 mM |
Conclusion
N3Ac-OPhOMe is a valuable reagent for researchers in chemical biology, drug discovery, and materials science. Its utility lies in its ability to act as a handle for bioorthogonal click chemistry reactions, enabling the precise and stable labeling of biomolecules. While specific applications and quantitative data for this particular molecule are not widely published, the general principles and protocols of click chemistry provide a robust framework for its use in a variety of research contexts. Further research and publication of its specific applications will undoubtedly expand its utility and impact in the scientific community.
